Structural Differentiation: Unique Indol-3-yl-Ethyl N1-Substituent Versus Commercially Available 4-Hydroxy-2(1H)-Pyridinone Analogs
The target compound (CAS 478045-90-8) is distinguished from its closest commercially available 4-hydroxy-2(1H)-pyridinone analogs by the presence of an indol-3-yl-ethyl group at the N1 position. Comparator CAS 478045-92-0 bears a 4-chlorobenzyl group at N1; CAS 478045-86-2 bears a cyclopropylmethyl group; and CAS 478247-91-5 bears a 2,4-dichlorobenzyl group at N1 with a 4-fluorobenzyl at C3 . None of these comparators contain the indole moiety. The indole ring is explicitly recited in the generic Markush structure of patent WO 2009/093012, which claims indolyl-pyridone derivatives as CHK1 inhibitors [1]. The indol-3-yl-ethyl side chain provides additional hydrogen bond donor capability (indole N-H) beyond what the comparator N1-substituents offer, with a calculated hydrogen bond donor count of 2 for the target compound versus 1 for CAS 478045-92-0 and CAS 478045-86-2 .
| Evidence Dimension | N1-substituent identity and hydrogen bond donor count |
|---|---|
| Target Compound Data | N1 = 2-(1H-indol-3-yl)ethyl; HBD count = 2 (4-OH + indole N-H) |
| Comparator Or Baseline | CAS 478045-92-0: N1 = 4-chlorobenzyl, HBD = 1; CAS 478045-86-2: N1 = cyclopropylmethyl, HBD = 1; CAS 478247-91-5: N1 = 2,4-dichlorobenzyl, HBD = 1 |
| Quantified Difference | Target compound possesses one additional hydrogen bond donor (indole N-H) absent in all listed comparators |
| Conditions | Structural comparison based on molecular formula and InChI; HBD count calculated from chemical structure |
Why This Matters
The indole N-H hydrogen bond donor may enable kinase hinge-region interactions not achievable with non-indole analogs, directly affecting target engagement potential in CHK1 inhibitor screening campaigns.
- [1] Stokes S et al. WO 2009/093012 A1: Indolyl-pyridone derivatives having checkpoint kinase 1 inhibitory activity. Published 30 July 2009. View Source
